N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide is a complex organic compound notable for its diverse applications in scientific research, particularly in chemistry and medicinal fields. This compound features a molecular formula of C18H21ClN2O3 and is classified as a chloroacetamide derivative with a pyrrolidine structure. Its unique configuration allows it to serve as a versatile building block for synthesizing more complex molecules, making it valuable in drug discovery and development.
The synthesis of N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide typically involves multiple steps. The process begins with the formation of an intermediate compound through the reaction of benzylamine with chloroacetic acid. This intermediate is then reacted with 2,5-dioxo-1-phenylpyrrolidin-3-one under controlled conditions to yield the final product.
Industrial synthesis may involve large-scale reactions that require stringent control over temperature, pressure, and reactant concentrations to optimize yield and purity.
The molecular structure of N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide can be described using various chemical notation systems:
InChI=1S/C18H21ClN2O3/c19-12-17(23)20(13-7-3-1-4-8-13)15-11-16(22)21(18(15)24)14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2The compound possesses specific structural features that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 348.83 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | Not available |
N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure and steric factors. The presence of electronegative chlorine enhances electrophilicity at adjacent carbon centers.
N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide exhibits several notable physical properties:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Odor | Odorless |
| Stability | Stable under normal conditions |
The chemical properties include:
N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide has several important applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential for future development in pharmaceutical applications.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: